Sec-butyl isopropyl ether

Vue d'ensemble

Description

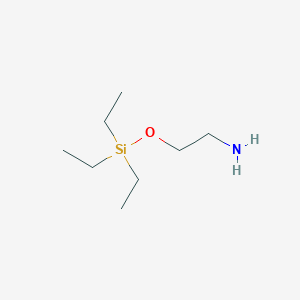

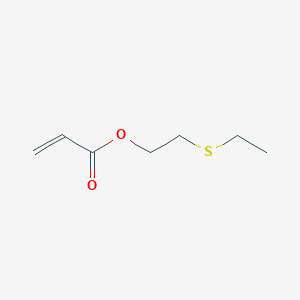

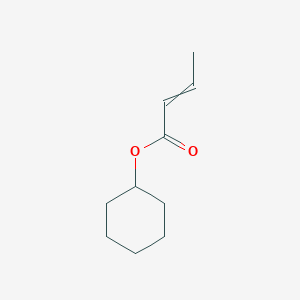

Sec-butyl isopropyl ether is an organic compound with the formula C7H16O. It is a type of ether, which means it contains an oxygen atom connected to two alkyl groups . The IUPAC name for this compound is 2-methylpropoxybutane .

Synthesis Analysis

Ethers like sec-butyl isopropyl ether can be synthesized through a process known as the Williamson ether synthesis . This involves an SN2 reaction of an alkoxide ion with a primary alkyl halide . The alkoxide ion is typically prepared by reacting an alcohol with a strong base .Molecular Structure Analysis

The molecular structure of sec-butyl isopropyl ether consists of a chain of seven carbon atoms, sixteen hydrogen atoms, and one oxygen atom . The oxygen atom forms an ether linkage between the sec-butyl (secondary butyl) and isopropyl (secondary propyl) groups .Physical And Chemical Properties Analysis

Sec-butyl isopropyl ether has a molecular weight of 116.2013 . More detailed physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data.Applications De Recherche Scientifique

Etherification and Synthesis Processes

Sec-butyl isopropyl ether is involved in various synthesis processes, especially in the production of ethers like methyl tert-butyl ether (MTBE) and isopropyl tert-butyl ether (IPTBE). It is noted for its role in etherification reactions catalyzed by sulphonated resin catalysts or alternative inorganic acids like zeolites. These processes are fundamental in industrial applications, particularly in producing high-octane fuel additives and solvents (Hatchings, Nicolaides, & Scurrell, 1992).

Thermal Decomposition Studies

Research on the thermal decomposition of sec-butyl isopropyl ether contributes to understanding its stability and breakdown products. Studies have shown that it decomposes into various compounds like isobutene and isopropanol under certain conditions. This knowledge is crucial in safety and environmental impact assessments (Daly & Ziolkowski, 1970).

Liquid-Liquid Equilibria

Research into the liquid-liquid equilibria of systems involving sec-butyl isopropyl ether provides valuable data for industrial separations and purifications. Studies have been conducted to determine the equilibria of binary systems like IPTBE with water and their behavior in the presence of other solvents like methanol or ethanol. This research is vital for optimizing separation processes in the chemical industry (Park, Han, & Horstmann, 2007).

Absorption Processes in Catalytic Systems

Sec-butyl isopropyl ether plays a role in absorption processes in catalytic systems, particularly in the production of sec-butyl alcohol and other derivatives. Its determination and quantification are crucial in studying and improving industrial catalytic processes such as olefin absorption in sulfuric acid solutions and alkylation of isoparaffins (Mazzei, Aquino, & Monteiro, 1994).

Catalytic and Sensing Applications

Sec-butyl isopropyl ether is also notable in the development of catalysts and sensors. For instance, its derivatives are used in the synthesis of novel catalysts like Pt/Au nanoparticles for sensing applications, particularly in analyzing gasoline additives for purity and composition. This application highlights its role in advancing materials science and analytical chemistry (Shi, Xia, Li, & Hu, 2022).

Safety And Hazards

Propriétés

IUPAC Name |

2-propan-2-yloxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O/c1-5-7(4)8-6(2)3/h6-7H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHJLNXCHSKDYHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90940082 | |

| Record name | 2-[(Propan-2-yl)oxy]butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sec-butyl isopropyl ether | |

CAS RN |

18641-81-1 | |

| Record name | sec-Butyl isopropyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018641811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(Propan-2-yl)oxy]butane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90940082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methylthieno[2,3-g][1,3]benzothiazole](/img/structure/B101284.png)